molecular formula C27H27N3O5 B4403335 N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

Cat. No. B4403335
M. Wt: 473.5 g/mol
InChI Key: JVAGEJDYTOBWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as BMS-777607, is a small molecule inhibitor that targets the Met receptor tyrosine kinase. It was discovered by Bristol-Myers Squibb and has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide targets the Met receptor tyrosine kinase, which is overexpressed in many types of cancer. The Met receptor plays a key role in cell growth, survival, and migration, and is therefore an attractive target for cancer therapy. This compound inhibits the activation of the Met receptor and downstream signaling pathways, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of the Met receptor and downstream signaling proteins, including Akt and ERK. It also inhibits the expression of genes involved in cell cycle progression and survival. Physiologically, this compound has been shown to inhibit tumor growth and angiogenesis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is that it is a small molecule inhibitor, which makes it easy to use in laboratory experiments. It has also been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of cancer, as the expression of the Met receptor varies between different types of tumors.

Future Directions

There are several potential future directions for the study of N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide. One area of research is the development of combination therapies, in which this compound is used in combination with other cancer drugs to enhance its effectiveness. Another area of research is the development of biomarkers to predict which patients are most likely to benefit from treatment with this compound. Finally, further studies are needed to better understand the potential side effects of this compound and to develop strategies to minimize these effects.

Scientific Research Applications

N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including lung, breast, and liver cancer cells. It has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

properties

IUPAC Name

N-[4-(benzylcarbamoyl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(30-14-16-34-17-15-30)19-35-24-9-5-4-8-23(24)27(33)29-22-12-10-21(11-13-22)26(32)28-18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAGEJDYTOBWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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